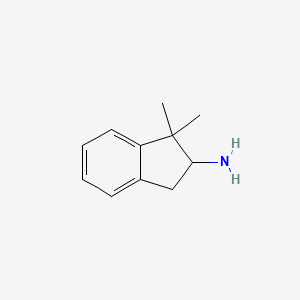
1,1-dimethyl-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C11H15N It is a derivative of indane, characterized by the presence of an amine group at the second position of the indane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine typically involves the alkylation of indanone derivatives followed by reductive amination. One common method includes the reaction of 1,1-dimethylindanone with ammonia or primary amines under reducing conditions. Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often employed to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may act as an agonist or antagonist at certain receptor sites, modulating biological responses .
Comparaison Avec Des Composés Similaires
Indane: A parent compound with a similar bicyclic structure but lacking the amine group.
1,1-Dimethylindane: A derivative with methyl groups at the same positions but without the amine functionality.
2,3-Dihydro-1H-indene: A structurally related compound with similar reactivity but different substitution patterns
Uniqueness: 1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both the dimethyl groups and the amine functionality, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2-dihydroinden-2-amine |
InChI |
InChI=1S/C11H15N/c1-11(2)9-6-4-3-5-8(9)7-10(11)12/h3-6,10H,7,12H2,1-2H3 |
Clé InChI |
AMPMIIAPMNUMNH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC2=CC=CC=C21)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


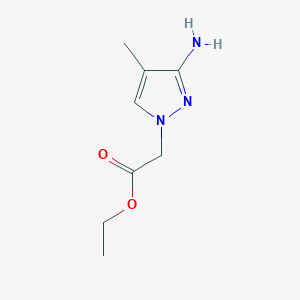


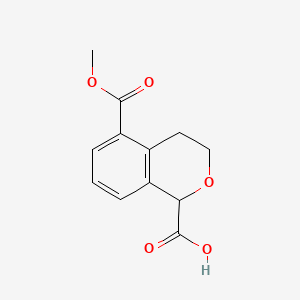
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)

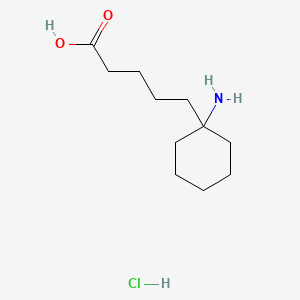
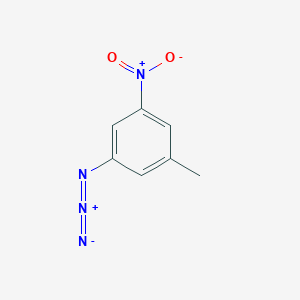
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
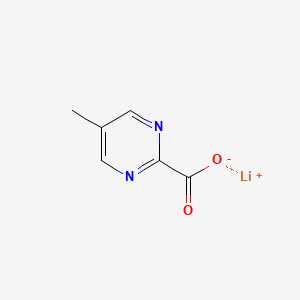

![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
